molecular formula C2HClMg B3029407 Magnesium;ethyne;chloride CAS No. 65032-27-1

Magnesium;ethyne;chloride

Cat. No.: B3029407
CAS No.: 65032-27-1
M. Wt: 84.79 g/mol
InChI Key: GWGVDNZFTPIGDY-UHFFFAOYSA-M
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Description

Magnesium;ethyne;chloride, also known as ethynylmagnesium chloride, is an organometallic compound with the chemical formula C₂H₃ClMg. This compound is characterized by the presence of an ethynyl group (C≡C-H) bonded to a magnesium atom, which is further bonded to a chloride ion. Ethynylmagnesium chloride is a colorless liquid and is commonly used in organic synthesis due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethynylmagnesium chloride can be synthesized through the reaction of magnesium with ethyne (acetylene) in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of magnesium. The general reaction is as follows:

Mg+C2H2C2H3MgCl\text{Mg} + \text{C}_2\text{H}_2 \rightarrow \text{C}_2\text{H}_3\text{MgCl} Mg+C2​H2​→C2​H3​MgCl

Industrial Production Methods

On an industrial scale, ethynylmagnesium chloride is produced using a similar method but with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity magnesium and ethyne, along with advanced purification techniques to remove any impurities from the final product .

Chemical Reactions Analysis

Types of Reactions

Ethynylmagnesium chloride undergoes various types of chemical reactions, including:

    Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form alcohols.

    Substitution Reactions: It can react with halides to form new carbon-carbon bonds.

    Reduction Reactions: It can reduce certain functional groups under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form alcohols.

    Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

    Reducing Agents: Can be used in combination with other reducing agents to achieve specific reductions.

Major Products Formed

    Alcohols: Formed from the addition to carbonyl compounds.

    Alkanes and Alkenes: Formed from substitution reactions with halides.

    Reduced Compounds: Formed from reduction reactions.

Scientific Research Applications

Ethynylmagnesium chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethynylmagnesium chloride involves the nucleophilic addition of the ethynyl group to electrophilic centers in target molecules. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the ethynyl group and facilitating its addition to carbonyl compounds and other electrophiles. This results in the formation of new carbon-carbon bonds and the generation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Magnesium Chloride: An inorganic compound with the formula MgCl₂, used in various industrial applications.

    Ethylmagnesium Chloride: An organometallic compound similar to ethynylmagnesium chloride but with an ethyl group instead of an ethynyl group.

    Phenylmagnesium Chloride: Another organometallic compound with a phenyl group bonded to magnesium.

Uniqueness

Ethynylmagnesium chloride is unique due to the presence of the ethynyl group, which imparts specific reactivity and versatility in organic synthesis. This makes it particularly useful in the formation of carbon-carbon bonds and the synthesis of complex organic molecules .

Properties

IUPAC Name

magnesium;ethyne;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVDNZFTPIGDY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#[C-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370562
Record name Ethynylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65032-27-1
Record name Ethynylmagnesium chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium;ethyne;chloride
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Magnesium;ethyne;chloride
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Magnesium;ethyne;chloride
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Magnesium;ethyne;chloride
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Magnesium;ethyne;chloride
Reactant of Route 6
Magnesium;ethyne;chloride

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